
((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt
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Overview
Description
The compound "((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt" is a phosphorus-containing surfactant or emulsifier characterized by a central phosphoryl group linked via bis(oxy) bridges to two 2-hydroxypropane-3,1-diyl chains. Each chain terminates in a tetradecanoate (myristate) ester group, and the molecule is stabilized by an ammonia counterion. This structure suggests applications in industrial formulations (e.g., detergents, lubricants) or pharmaceutical delivery systems due to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions typically require an acidic or basic catalyst to facilitate the esterification process. The final product is purified through techniques such as thin-layer chromatography (TLC) to ensure high purity .
Industrial Production Methods
Industrial production of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phospholipid derivatives.
Reduction: Reduction reactions can modify the fatty acid chains attached to the glycerol molecules.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various phospholipid derivatives with modified fatty acid chains or substituted phosphate groups. These derivatives have distinct biochemical properties and applications .
Scientific Research Applications
Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: The compound plays a crucial role in lipid sorting and degradation in endosomes and lysosomes.
Medicine: It is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: The compound is used in the formulation of specialized lipid-based products.
Mechanism of Action
The mechanism of action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves its role in lipid sorting and degradation. It activates lipid hydrolases and lipid transfer proteins, facilitating the breakdown and transport of lipids within cells. The compound also plays a significant role in polyunsaturated fatty acid sorting in acidic organelles .
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, applications, and physicochemical properties:
Key Comparative Insights :
Phosphorus vs. Non-Phosphorus Backbones: The target compound’s hydroxyphosphoryl group differentiates it from non-phosphorus analogs (e.g., ). Phosphoryl groups enhance metal chelation and thermal stability, critical in detergent formulations . In contrast, fluorene-based compounds () prioritize rigidity and UV stability for polymer applications.
Ester Chain Length and Hydrophobicity: The tetradecanoate (C14) chains in the target compound likely confer higher hydrophobicity than methylacrylate (C3) esters in or propanoate esters in . This property impacts micelle formation and solubility.
Counterion Effects :
- The ammonia counterion in the target compound may improve aqueous solubility compared to sodium salts (e.g., : N-ethylanilinium derivatives) but could reduce stability under acidic conditions.
Synthetic Complexity: Bis(oxy) and propane-diyl linkages are common in surfactants (), but the target’s phosphoryl group requires specialized phosphorylation steps, akin to methods in (phosphonofluoridate synthesis).
Research Findings and Limitations
- Data Gaps : Direct experimental data (e.g., CAS RN, spectral profiles) for the target compound are absent in the evidence. Comparisons rely on structural analogs.
- Trends in Stability : Phosphoryl-based compounds (e.g., ) exhibit higher hydrolytic stability than carboxylate esters (), suggesting the target compound may be suitable for alkaline environments.
- Toxicity Considerations: Ammonium salts are generally less toxic than organophosphorus nerve agents (), but ecotoxicological data for the target compound remain unverified.
Biological Activity
The compound ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt is a phospholipid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be classified under phospholipids, characterized by its hydroxyphosphoryl groups and long-chain fatty acids. The molecular formula is C6H17O14P3, with a molecular weight of approximately 406.11 g/mol . The presence of hydroxyl groups contributes to its hydrophilicity, while the long hydrocarbon chains enhance its lipophilicity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. Key mechanisms include:
- Membrane Stabilization: The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially enhancing membrane fluidity and stability.
- Cell Signaling Modulation: Hydroxyphosphoryl groups may participate in signaling cascades, influencing cell proliferation and apoptosis.
- Antioxidant Properties: The hydroxyl groups are known to scavenge free radicals, thereby reducing oxidative stress in cells.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity: Studies have shown that phospholipid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects: There is evidence suggesting that such compounds may protect neuronal cells from oxidative damage, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties: The modulation of inflammatory pathways by phospholipid derivatives has been documented, indicating potential use in inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related phospholipid compounds. Below are notable findings:
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt?
Methodological Answer:
The synthesis involves two primary steps:
Phosphorylation of glycerol derivatives : React 2-hydroxypropane-1,3-diol with phosphorylating agents (e.g., POCl₃ or phosphoric acid derivatives) under anhydrous conditions to form the bis(phosphorylated) intermediate.
Esterification and salt formation :
- Introduce tetradecanoate (myristate) esters via nucleophilic acyl substitution using tetradecanoyl chloride in the presence of a base (e.g., triethylamine).
- Neutralize the phosphate groups with ammonia gas or ammonium hydroxide to form the ammonia salt.
Key Parameters :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of phosphoryl intermediates.
- Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization from ethanol/water .
Q. Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
- Electrospray ionization (ESI-MS) in negative ion mode to detect [M–NH₄]⁻ ions.
Q. Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Stability :
- Conduct thermogravimetric analysis (TGA) or store samples at 4°C, 25°C, and 40°C. Use differential scanning calorimetry (DSC) to detect phase transitions.
- Light Sensitivity :
Q. Advanced: How can density-functional theory (DFT) models elucidate electronic properties of the phosphate headgroup?
Methodological Answer:
- Computational Setup :
- Applications :
Q. Advanced: What experimental strategies resolve contradictions in colloidal stability data for lipid-based formulations containing this compound?
Methodological Answer:
- Controlled Variables :
- Confounding Factors :
Q. Advanced: How does the compound’s molecular architecture influence its interaction with lipid bilayers in drug delivery systems?
Methodological Answer:
- Membrane Fluidity Assays :
- Molecular Dynamics (MD) Simulations :
Q. Advanced: What strategies optimize the compound’s enzymatic resistance for prolonged in vivo applications?
Methodological Answer:
- Enzymatic Screening :
- Protective Formulations :
Properties
Molecular Formula |
C34H70NO10P |
---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
azane;[2-hydroxy-3-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxypropyl] tetradecanoate |
InChI |
InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3 |
InChI Key |
NNTPILCZAQYMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N |
Origin of Product |
United States |
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